molecular formula C12H21N5O3S2 B12419043 Nizatidine-d3 Sulfoxide

Nizatidine-d3 Sulfoxide

Cat. No.: B12419043
M. Wt: 350.5 g/mol
InChI Key: TZKMWRJRDCJAFI-OFYUJABRSA-N
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Description

Nizatidine-d3 Sulfoxide is a deuterated derivative of Nizatidine, a histamine H2 receptor antagonist. Nizatidine is commonly used to inhibit stomach acid production and treat conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nizatidine due to its enhanced stability and distinct mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide derivative. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analyses, are employed to verify the chemical identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Nizatidine-d3 Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.

    Reduction: The sulfoxide group can be reduced back to the thioether form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nizatidine-d3 Sulfone.

    Reduction: Nizatidine-d3 Thioether.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Nizatidine-d3 Sulfoxide is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Nizatidine.

    Stable Isotope Labeling: Employed in mass spectrometry for accurate quantification and tracing of metabolic processes.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Nizatidine.

Mechanism of Action

Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with acid-related disorders. The deuterated form provides enhanced stability and allows for more precise tracking in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

    Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.

    Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

    Cimetidine: An older H2 receptor antagonist with more side effects and drug interactions.

Uniqueness

Nizatidine-d3 Sulfoxide is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking and quantification are essential.

Properties

Molecular Formula

C12H21N5O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine

InChI

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3

InChI Key

TZKMWRJRDCJAFI-OFYUJABRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C

Origin of Product

United States

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